molecular formula C7H5IO5S B14134280 4-Iodo-2-sulfobenzoic acid CAS No. 619297-90-4

4-Iodo-2-sulfobenzoic acid

Katalognummer: B14134280
CAS-Nummer: 619297-90-4
Molekulargewicht: 328.08 g/mol
InChI-Schlüssel: BKQHZNYMRBGEJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-2-sulfobenzoic acid is an organic compound with the molecular formula C7H5IO4S It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 of the benzene ring are substituted by iodine and sulfonic acid groups, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2-sulfobenzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-iodobenzoic acid. The reaction conditions often include the use of sulfuric acid or oleum as the sulfonating agents at elevated temperatures. The process can be summarized as follows:

    Starting Material: 4-iodobenzoic acid.

    Sulfonation: The reaction with sulfuric acid or oleum.

    Isolation: The product is isolated and purified through crystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodo-2-sulfobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Sulfones or sulfoxides.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Wissenschaftliche Forschungsanwendungen

4-Iodo-2-sulfobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-iodo-2-sulfobenzoic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

    2-Sulfobenzoic Acid: Similar structure but lacks the iodine atom.

    4-Iodobenzoic Acid: Similar structure but lacks the sulfonic acid group.

    4-Sulfobenzoic Acid: Similar structure but lacks the iodine atom.

Uniqueness: 4-Iodo-2-sulfobenzoic acid is unique due to the presence of both iodine and sulfonic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions and properties not observed in its analogs.

Eigenschaften

CAS-Nummer

619297-90-4

Molekularformel

C7H5IO5S

Molekulargewicht

328.08 g/mol

IUPAC-Name

4-iodo-2-sulfobenzoic acid

InChI

InChI=1S/C7H5IO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13)

InChI-Schlüssel

BKQHZNYMRBGEJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1I)S(=O)(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.